1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 398.28 g/mol. This compound is classified under the category of urea derivatives, which are known for their diverse biological activities, including potential anti-cancer properties and enzyme inhibition .
The synthesis of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multi-step reactions that integrate brominated aromatic compounds with sulfamoyl groups. A common method includes the reaction of 3-bromophenyl isocyanate with 2-(4-sulfamoylphenyl)ethyl amine, leading to the formation of the desired urea derivative.
Technical Details:
The molecular structure of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea can be represented in various formats:
InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
These representations highlight the compound's complex structure involving a brominated phenyl ring and a sulfamoyl group attached to an ethyl chain.
The compound can participate in various chemical reactions due to its functional groups. Notably:
Technical Details:
The mechanism of action for 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea primarily involves its interaction with biological targets such as enzymes or receptors.
Process:
Data: Studies indicate that compounds with similar structures exhibit anti-cancer activity by inducing apoptosis in tumor cells .
1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 398.28 g/mol |
Purity | ~95% |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
These properties are crucial for determining the compound's suitability for various research applications .
This compound has several scientific uses:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: